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Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic properties of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde. As a substituted

phenolic aldehyde, this compound holds potential as a versatile building block in medicinal

chemistry and drug discovery. Due to the limited availability of experimental data in public

literature, this guide combines established chemical principles with data from closely related

analogues to present a robust profile of the molecule. It includes predicted spectroscopic data

(¹H NMR, ¹³C NMR, and IR), a detailed, plausible synthesis protocol, an analysis of its chemical

reactivity, and a discussion of its potential applications in drug development. Safety and

handling precautions based on analogous compounds are also provided to ensure its safe use

in a research setting.

Introduction
Substituted benzaldehydes are a cornerstone in organic synthesis, serving as pivotal

intermediates in the creation of a wide array of pharmaceuticals, agrochemicals, and other
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functional materials.[1][2] Their utility stems from the reactivity of the aldehyde functional group,

which can be finely tuned by the electronic and steric effects of substituents on the aromatic

ring. 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde is a unique scaffold that combines

several key functional groups: a reactive aldehyde, a nucleophilic hydroxyl group, and a

chlorinated and methylated aromatic ring. This combination of features suggests its potential as

a valuable intermediate for generating molecular diversity in drug discovery programs,

particularly in the development of enzyme inhibitors and other biologically active molecules.[3]

[4]

This guide aims to provide a detailed technical resource for researchers interested in utilizing

this compound, addressing the current gap in available experimental data.

Physicochemical and Spectroscopic Properties
A comprehensive understanding of a molecule's physical and spectroscopic properties is

fundamental to its application in research and development. The following sections detail the

known and predicted properties of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde.

Physicochemical Data
The key physicochemical properties of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde are

summarized in the table below.

Property Value Source(s)

IUPAC Name
3-Chloro-6-hydroxy-2,4-

dimethylbenzaldehyde
-

CAS Number 81322-67-0 [5]

Molecular Formula C₉H₉ClO₂ [5]

Molecular Weight 184.62 g/mol [5]

Predicted XlogP 2.9 [5]

Monoisotopic Mass 184.02911 Da [5]

Chemical Structure
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The chemical structure of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde is depicted below.

Caption: Chemical structure of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde.

Predicted Spectroscopic Data
In the absence of publicly available experimental spectra, the following data has been

predicted based on established principles of NMR and IR spectroscopy for the functional

groups present in the molecule.

The predicted ¹H NMR spectrum (in CDCl₃) would likely exhibit the following signals:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.2 Singlet 1H
Aldehyde proton (-

CHO)

~6.8 Singlet 1H Aromatic proton

~5.5 - 6.5 Broad Singlet 1H Hydroxyl proton (-OH)

~2.4 Singlet 3H Methyl proton (-CH₃)

~2.2 Singlet 3H Methyl proton (-CH₃)

The predicted ¹³C NMR spectrum (in CDCl₃) would likely show the following key resonances:
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Chemical Shift (δ, ppm) Assignment

~195 Aldehyde carbonyl carbon (C=O)

~155 Aromatic carbon attached to -OH

~140 Aromatic carbon attached to -Cl

~138 Aromatic carbon attached to -CH₃

~130 Aromatic carbon

~125 Aromatic carbon

~120 Aromatic carbon attached to -CHO

~20 Methyl carbon (-CH₃)

~15 Methyl carbon (-CH₃)

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

Wavenumber (cm⁻¹) Vibration Functional Group

3400 - 3200 (broad) O-H stretch Phenolic hydroxyl

2920 - 2850 C-H stretch Methyl

2830 - 2695 C-H stretch Aldehyde

1680 - 1660 C=O stretch Aromatic aldehyde

1600 - 1450 C=C stretch Aromatic ring

800 - 600 C-Cl stretch Aryl chloride

Synthesis and Reactivity
Proposed Synthesis
While a specific, validated synthesis for 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde is

not readily available in the literature, a highly plausible route is the ortho-formylation of the

corresponding phenol, 2-chloro-3,5-dimethylphenol. Several methods are available for the
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regioselective ortho-formylation of phenols, including the Reimer-Tiemann, Duff, and Vilsmeier-

Haack reactions.[6][7][8] However, a particularly effective and regioselective method for ortho-

formylation utilizes paraformaldehyde and magnesium chloride with a triethylamine base.[9][10]

The proposed synthetic workflow is as follows:

2-Chloro-3,5-dimethylphenol
Paraformaldehyde,

MgCl₂, Triethylamine
Reflux in THF

3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde.

The following is a representative protocol adapted from established methods for the ortho-

formylation of phenols.[10]

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser

and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (1.5

equivalents) and paraformaldehyde (2.0 equivalents).

Solvent and Reagents: Add anhydrous tetrahydrofuran (THF) as the solvent, followed by the

starting material, 2-chloro-3,5-dimethylphenol (1.0 equivalent).

Base Addition: Slowly add dry triethylamine (2.5 equivalents) to the stirred suspension.

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer

chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with

dilute hydrochloric acid (e.g., 1 M HCl).

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel.
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Chemical Reactivity
The reactivity of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde is governed by its three key

functional groups:

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a

variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and

formation of imines, oximes, and hydrazones. The presence of both electron-donating

(methyl, hydroxyl) and electron-withdrawing (chloro) groups on the ring will modulate the

electrophilicity of the aldehyde carbon.

Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can be alkylated or

acylated. It is also an activating group for electrophilic aromatic substitution, although the

substitution pattern is already fixed.

Aromatic Ring: The substituted benzene ring can potentially undergo further electrophilic or

nucleophilic aromatic substitution, although the existing substitution pattern will direct any

new substituents and may present steric hindrance.

Applications in Drug Development
Substituted benzaldehydes are valuable precursors in the synthesis of a wide range of

biologically active compounds.[1][11] The structural motifs present in 3-Chloro-6-hydroxy-2,4-
dimethylbenzaldehyde suggest several potential applications in drug discovery:

Enzyme Inhibitors: The aldehyde functionality can form covalent or non-covalent interactions

with active site residues of enzymes. For example, substituted benzaldehydes have been

investigated as inhibitors of enzymes such as tyrosinase and aldehyde dehydrogenase.[3]

[12]

Antimicrobial Agents: Phenolic compounds and aldehydes are known to possess

antimicrobial properties. Halogenated phenols, in particular, have been shown to have

antibacterial and antifungal activity.[13] This compound could serve as a starting point for the

development of novel antimicrobial agents.

Scaffold for Library Synthesis: The reactivity of the aldehyde and hydroxyl groups allows for

the straightforward synthesis of diverse chemical libraries through techniques like reductive
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amination, Wittig reactions, and ester/ether formation. These libraries can then be screened

for a wide range of biological activities.

Safety and Handling
No specific safety data is available for 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde.

Therefore, it should be handled with the precautions appropriate for related chlorinated phenols

and aromatic aldehydes.[14][15]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a

lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[5]

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.[16][17]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong bases.[18]

Toxicity: Chlorinated phenols can be toxic and may cause irritation to the skin, eyes, and

respiratory tract. Some chlorinated phenols are suspected carcinogens.[14][19] Handle with

care and avoid exposure.

Conclusion
3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde is a substituted benzaldehyde with

significant potential as a building block in medicinal chemistry and organic synthesis. While

experimental data for this specific compound is scarce, this guide provides a comprehensive

overview of its predicted properties, a plausible synthetic route, and an analysis of its potential

applications and safety considerations based on the chemistry of its constituent functional

groups and related molecules. It is hoped that this technical guide will serve as a valuable

resource for researchers and stimulate further investigation into the chemistry and biological

activity of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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